Tanomastat

Catalog No.
S549043
CAS No.
179545-77-8
M.F
C23H19ClO3S
M. Wt
410.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tanomastat

CAS Number

179545-77-8

Product Name

Tanomastat

IUPAC Name

(2S)-4-[4-(4-chlorophenyl)phenyl]-4-oxo-2-(phenylsulfanylmethyl)butanoic acid

Molecular Formula

C23H19ClO3S

Molecular Weight

410.9 g/mol

InChI

InChI=1S/C23H19ClO3S/c24-20-12-10-17(11-13-20)16-6-8-18(9-7-16)22(25)14-19(23(26)27)15-28-21-4-2-1-3-5-21/h1-13,19H,14-15H2,(H,26,27)/t19-/m1/s1

InChI Key

JXAGDPXECXQWBC-LJQANCHMSA-N

SMILES

C1=CC=C(C=C1)SCC(CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

BAY 12-9566, BAY12-9566, BAY-12-9566, BAY 129566, BAY129566, BAY-129566, Tanomastat

Canonical SMILES

C1=CC=C(C=C1)SCC(CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)SC[C@@H](CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O

Description

The exact mass of the compound Tanomastat is 410.07434 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylbutyrates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tumor Therapy

Specific Scientific Field: This application falls under the field of Oncology, specifically in the treatment of solid tumors .

Application Summary: Tanomastat is used in the treatment of solid tumors. The function of tumor-associated macrophages (TAMs) is regulated by matrix stiffness in solid tumors and is often associated with poor prognosis . Matrix stiffness-induced mechanical cues can activate cell membrane mechanoreceptors and corresponding mechanotransducers in the cytoplasm, modulating the phenotype of TAMs .

Melanoma Treatment

Specific Scientific Field: This application falls under the field of Dermatology, specifically in the treatment of melanoma .

Application Summary: Tanomastat is used in the treatment of melanoma. It is a matrix metalloproteinase inhibitor (MMPI) that can remodel the extracellular matrix (ECM) by favoring the tumor invasive processes .

Alzheimer’s Disease Treatment

Specific Scientific Field: This application falls under the field of Neurology, specifically in the treatment of Alzheimer’s disease .

Application Summary: Tanomastat is a matrix metalloproteinase inhibitor (MMPI) that has been evaluated in clinical trials for its potential use in the treatment of Alzheimer’s disease . This is due to its innate antioxidant potential .

Hematopoietic Malignancies Treatment

Specific Scientific Field: This application falls under the field of Hematology, specifically in the treatment of hematopoietic malignancies .

Application Summary: The application of one or more selective targeted MMPIs, such as Tanomastat, in combination with conventional anti-leukemic treatment may represent a positive approach in combat against hematopoietic malignancies .

Excision of Malignant Tumors

Specific Scientific Field: This application falls under the field of Oncology, specifically in the excision of malignant tumors .

Application Summary: Tanomastat is a matrix metalloproteinase inhibitor (MMPI). Excision of malignant tumors comprises first line treatment for cancer of solid tissues .

Alzheimer’s Disease Treatment (Sulfur-Containing Therapeutics)

Application Summary: Tanomastat is a sulfur-containing therapeutic that has been evaluated in clinical trials for its potential use in the treatment of Alzheimer’s disease . This is due to its innate antioxidant potential .

Tanomastat, also known by its development code BAY 12-9566, is a synthetic non-peptidic biphenyl compound classified as a matrix metalloproteinase inhibitor. It primarily targets matrix metalloproteinases, which are crucial enzymes involved in the degradation of the extracellular matrix. This degradation is often associated with cancer metastasis, as it facilitates tumor cell invasion into surrounding tissues. Tanomastat's mechanism of action aims to inhibit these enzymes, thereby potentially slowing tumor progression and preventing metastasis, particularly in various cancers such as osteosarcoma and non-small-cell lung cancer .

As mentioned earlier, Tanomastat acts as a specific inhibitor of MMP-2, MMP-3, and MMP-9 by chelating the zinc ion in their active sites []. This prevents the enzymes from binding to and degrading ECM components, thereby potentially inhibiting processes like tumor invasion and metastasis [].

Studies have shown that Tanomastat can inhibit VEGF- and FGF-induced tubule formation in human umbilical vein endothelial cells (HUVECs), indicating its potential to target angiogenesis, a crucial step in tumor growth []. Additionally, Tanomastat has demonstrated effectiveness in reducing tumor growth and metastasis in pre-clinical models of breast cancer [].

Tanomastat functions by specifically inhibiting the activity of matrix metalloproteinases. This inhibition can be characterized by the following chemical reaction:

  • Enzyme-Substrate Interaction: Matrix metalloproteinases bind to their substrate (components of the extracellular matrix).
  • Inhibition by Tanomastat: Tanomastat competes with the substrate for binding to the active site of the enzyme, preventing the catalytic activity that leads to substrate degradation.

This competitive inhibition is critical in reducing the invasive potential of cancer cells .

The synthesis of tanomastat involves several steps that typically include:

  • Formation of Biphenyl Structure: The initial step involves creating a biphenyl backbone through coupling reactions.
  • Functionalization: Subsequent steps introduce functional groups such as carboxylic acids at specific positions on the biphenyl structure to enhance biological activity.
  • Purification: The final product is purified using techniques like chromatography to ensure high purity levels suitable for biological testing.

The exact synthetic pathway can vary depending on the specific precursor chemicals and desired yield .

Tanomastat has primarily been investigated for its potential applications in oncology, particularly as an adjunct therapy in treating various cancers. Its main applications include:

  • Cancer Treatment: Targeting metastatic tumors by inhibiting matrix metalloproteinases.
  • Research Tool: Used in studies exploring the role of extracellular matrix degradation in cancer progression and metastasis.
  • Potential Anti-Viral

Several compounds share similarities with tanomastat regarding their mechanism of action as matrix metalloproteinase inhibitors or their structural characteristics. Key compounds include:

Compound NameMechanism of ActionUnique Features
MarimastatMatrix metalloproteinase inhibitorOrally active; more advanced clinical development
BatimastatMatrix metalloproteinase inhibitorPotent against multiple MMPs
PexidartinibSelective inhibitor of colony-stimulating factor 1 receptorTargets specific pathways involved in tumor microenvironment
GSK2793660Inhibits matrix metalloproteinasesFocuses on specific MMPs related to fibrosis

Tanomastat is unique due to its specific biphenyl structure and its dual role as both an antiangiogenic and antimetastatic agent, although it has not progressed as far clinically compared to some of its counterparts like marimastat .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

410.0743433 g/mol

Monoisotopic Mass

410.0743433 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AM1ZX94EXH

Drug Indication

Investigated for use/treatment in pancreatic cancer, lung cancer, ovarian cancer, and osteoarthritis.

Pharmacology

Tanomastat is a biphenyl matrix metalloproteinase (MMP) inhibitor (MMPI) with potential antineoplastic activity. Tanomastat inhibits MMP-2, MMP-3, and MMP-9, inhibiting extracellular matrix degradation and potentially inhibiting angiogenesis, tumor growth and invasion, and metastasis. MMPs consist of at least 18 zinc-containing endo-proteinases that are capable of degrading collagen and proteoglycan.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Metallo peptidases [EC:3.4.24.- 3.4.17.-]
MMP9 [HSA:4318] [KO:K01403]

Other CAS

179545-77-8

Wikipedia

Tanomastat

Dates

Modify: 2023-08-15
1: Iatropoulos MJ, Cerven DR, de George G, von Keutz E, Williams GM. Reduction by dietary matrix metalloproteinase inhibitor BAY 12-9566N of neoplastic development induced by diethylnitrosamine, N-nitrosodimethylamine, or 7,12-dimethylbenz(a)anthracene in rats. Drug Chem Toxicol. 2008;31(3):305-16. PubMed PMID: 18622867.
2: Cosgrove D, Meehan DT, Delimont D, Pozzi A, Chen X, Rodgers KD, Tempero RM, Zallocchi M, Rao VH. Integrin alpha1beta1 regulates matrix metalloproteinases via P38 mitogen-activated protein kinase in mesangial cells: implications for Alport syndrome. Am J Pathol. 2008 Mar;172(3):761-73. Epub 2008 Feb 7. PubMed PMID: 18258846; PubMed Central PMCID: PMC2258247.
3: Moore AS, Dernell WS, Ogilvie GK, Kristal O, Elmslie R, Kitchell B, Susaneck S, Rosenthal R, Klein MK, Obradovich J, Legendre A, Haddad T, Hahn K, Powers BE, Warren D. Doxorubicin and BAY 12-9566 for the treatment of osteosarcoma in dogs: a randomized, double-blind, placebo-controlled study. J Vet Intern Med. 2007 Jul-Aug;21(4):783-90. PubMed PMID: 17708400.
4: Howes JM, Theakston RD, Laing GD. Neutralization of the haemorrhagic activities of viperine snake venoms and venom metalloproteinases using synthetic peptide inhibitors and chelators. Toxicon. 2007 Apr;49(5):734-9. Epub 2006 Nov 30. PubMed PMID: 17196631.
5: Narazaki M, Tosato G. Conflicting results from clinical observations and murine models: what is the role of plasminogen activators in tumor growth? J Natl Cancer Inst. 2006 Jun 7;98(11):726-7. PubMed PMID: 16757692.
6: Saif MW. Anti-angiogenesis therapy in pancreatic carcinoma. JOP. 2006 Mar 9;7(2):163-73. Review. PubMed PMID: 16525200.
7: Hirte H, Vergote IB, Jeffrey JR, Grimshaw RN, Coppieters S, Schwartz B, Tu D, Sadura A, Brundage M, Seymour L. A phase III randomized trial of BAY 12-9566 (tanomastat) as maintenance therapy in patients with advanced ovarian cancer responsive to primary surgery and paclitaxel/platinum containing chemotherapy: a National Cancer Institute of Canada Clinical Trials Group Study. Gynecol Oncol. 2006 Aug;102(2):300-8. Epub 2006 Jan 25. PubMed PMID: 16442153.
8: Molina JR, Reid JM, Erlichman C, Sloan JA, Furth A, Safgren SL, Lathia CD, Alberts SR. A phase I and pharmacokinetic study of the selective, non-peptidic inhibitor of matrix metalloproteinase BAY 12-9566 in combination with etoposide and carboplatin. Anticancer Drugs. 2005 Oct;16(9):997-1002. PubMed PMID: 16162976.
9: Hirte H, Stewart D, Goel R, Chouinard E, Huan S, Stafford S, Waterfield B, Matthews S, Lathia C, Schwartz B, Agarwal V, Humphrey R, Seymour AL. An NCIC-CTG phase I dose escalation pharmacokinetic study of the matrix metalloproteinase inhibitor BAY 12-9566 in combination with doxorubicin. Invest New Drugs. 2005 Oct;23(5):437-43. PubMed PMID: 16133795.
10: Lutz J, Yao Y, Song E, Antus B, Hamar P, Liu S, Heemann U. Inhibition of matrix metalloproteinases during chronic allograft nephropathy in rats. Transplantation. 2005 Mar 27;79(6):655-61. PubMed PMID: 15785371.
11: Stanciūte D, Didziapetriene J, Kadziauskas J. [Expression of matrix metalloproteinases in patients with malignant tumors]. Medicina (Kaunas). 2004;40(12):1143-50. Review. Lithuanian. PubMed PMID: 15630339.
12: Molecule of the month: Bay-12-9566. Drug News Perspect. 1998 Dec;11(10):646. PubMed PMID: 15616633.
13: Goel R, Chouinard E, Stewart DJ, Huan S, Hirte H, Stafford S, Waterfield B, Roach J, Lathia C, Agarwal V, Humphrey R, Walsh W, Matthews S, Seymour L. An NCIC CTG phase I/pharmacokinetic study of the matrix metalloproteinase and angiogenesis inhibitor BAY 12-9566 in combination with 5-fluorouracil/leucovorin. Invest New Drugs. 2005 Jan;23(1):63-71. PubMed PMID: 15528982.
14: Buckland-Wright JC, Ward RJ, Peterfy C, Mojcik CF, Leff RL. Reproducibility of the semiflexed (metatarsophalangeal) radiographic knee position and automated measurements of medial tibiofemoral joint space width in a multicenter clinical trial of knee osteoarthritis. J Rheumatol. 2004 Aug;31(8):1588-97. PubMed PMID: 15290740.
15: Cappuzzo F, Bartolini S, Crinò L. Emerging drugs for non-small cell lung cancer. Expert Opin Emerg Drugs. 2003 May;8(1):179-92. Review. PubMed PMID: 14610920.
16: Nozaki S, Sissons S, Chien DS, Sledge GW Jr. Activity of biphenyl matrix metalloproteinase inhibitor BAY 12-9566 in a human breast cancer orthotopic model. Clin Exp Metastasis. 2003;20(5):407-12. PubMed PMID: 14524529.
17: Moore MJ, Hamm J, Dancey J, Eisenberg PD, Dagenais M, Fields A, Hagan K, Greenberg B, Colwell B, Zee B, Tu D, Ottaway J, Humphrey R, Seymour L; National Cancer Institute of Canada Clinical Trials Group. Comparison of gemcitabine versus the matrix metalloproteinase inhibitor BAY 12-9566 in patients with advanced or metastatic adenocarcinoma of the pancreas: a phase III trial of the National Cancer Institute of Canada Clinical Trials Group. J Clin Oncol. 2003 Sep 1;21(17):3296-302. PubMed PMID: 12947065.
18: Oettle H. [Adjuvant treatment of pancreatic cancer]. Zentralbl Chir. 2003 May;128(5):411-8. Review. German. PubMed PMID: 12813641.
19: Leff RL, Elias I, Ionescu M, Reiner A, Poole AR. Molecular changes in human osteoarthritic cartilage after 3 weeks of oral administration of BAY 12-9566, a matrix metalloproteinase inhibitor. J Rheumatol. 2003 Mar;30(3):544-9. PubMed PMID: 12610815.
20: Heinemann V. Gemcitabine in the treatment of advanced pancreatic cancer: a comparative analysis of randomized trials. Semin Oncol. 2002 Dec;29(6 Suppl 20):9-16. Review. PubMed PMID: 12577228.
21: Ma BB, Britten CD, Siu LL. Clinical trial designs for targeted agents. Hematol Oncol Clin North Am. 2002 Oct;16(5):1287-305. Review. PubMed PMID: 12512393.
22: Gupta MK, Tseng YC, Goldman D, Bogner RH. Hydrogen bonding with adsorbent during storage governs drug dissolution from solid-dispersion granules. Pharm Res. 2002 Nov;19(11):1663-72. PubMed PMID: 12458672.
23: Rupnick MA, Panigrahy D, Zhang CY, Dallabrida SM, Lowell BB, Langer R, Folkman MJ. Adipose tissue mass can be regulated through the vasculature. Proc Natl Acad Sci U S A. 2002 Aug 6;99(16):10730-5. Epub 2002 Jul 29. PubMed PMID: 12149466; PubMed Central PMCID: PMC125027.
24: Gupta MK, Bogner RH, Goldman D, Tseng YC. Mechanism for further enhancement in drug dissolution from solid-dispersion granules upon storage. Pharm Dev Technol. 2002 Jan;7(1):103-12. PubMed PMID: 11852693.
25: Gupta MK, Goldman D, Bogner RH, Tseng YC. Enhanced drug dissolution and bulk properties of solid dispersions granulated with a surface adsorbent. Pharm Dev Technol. 2001 Nov;6(4):563-72. PubMed PMID: 11775957.
26: Heath EI, O'Reilly S, Humphrey R, Sundaresan P, Donehower RC, Sartorius S, Kennedy MJ, Armstrong DK, Carducci MA, Sorensen JM, Kumor K, Kennedy S, Grochow LB. Phase I trial of the matrix metalloproteinase inhibitor BAY12-9566 in patients with advanced solid tumors. Cancer Chemother Pharmacol. 2001 Oct;48(4):269-74. PubMed PMID: 11710626.
27: Billinghurst RC, Buxton EM, Edwards MG, McGraw MS, McIlwraith CW. Use of an antineoepitope antibody for identification of type-II collagen degradation in equine articular cartilage. Am J Vet Res. 2001 Jul;62(7):1031-9. PubMed PMID: 11453476.
28: Lathia C, Shah A, Sundaresan P. Effect of age and gender on the safety, tolerability, and pharmacokinetics of BAY 12-9566 in healthy subjects. J Clin Pharmacol. 2001 Jul;41(7):764-9. PubMed PMID: 11452709.
29: Zucker S, Cao J, Chen WT. Critical appraisal of the use of matrix metalloproteinase inhibitors in cancer treatment. Oncogene. 2000 Dec 27;19(56):6642-50. Review. PubMed PMID: 11426650.
30: Erlichman C, Adjei AA, Alberts SR, Sloan JA, Goldberg RM, Pitot HC, Rubin J, Atherton PJ, Klee GG, Humphrey R. Phase I study of the matrix metalloproteinase inhibitor, BAY 12-9566. Ann Oncol. 2001 Mar;12(3):389-95. PubMed PMID: 11332153.
31: Hidalgo M, Eckhardt SG. Matrix metalloproteinase inhibitors: how can we optimize their development? Ann Oncol. 2001 Mar;12(3):285-7. PubMed PMID: 11332138.
32: Duivenvoorden WC, Hirte HW, Singh G. Quantification of matrix metalloproteinase activity in plasma of patients enrolled in a BAY 12-9566 phase I study. Int J Cancer. 2001 Mar 15;91(6):857-62. PubMed PMID: 11275992.
33: Shah A, Woodruff M, Agarwal V, Liu P, Sundaresan P. Pharmacokinetics, safety, and tolerability of BAY 12-9566 and nonsteroidal anti-inflammatory agents (naproxen, ibuprofen) during coadministration in patients with osteoarthritis. J Clin Pharmacol. 2001 Mar;41(3):330-9. PubMed PMID: 11269574.
34: Hirte H, Goel R, Major P, Seymour L, Huan S, Stewart D, Yau J, Arnold A, Holohan S, Waterfield B, Bates S, Bennett K, Walsh W, Elias I. A phase I dose escalation study of the matrix metalloproteinase inhibitor BAY 12-9566 administered orally in patients with advanced solid tumours. Ann Oncol. 2000 Dec;11(12):1579-84. PubMed PMID: 11205466.
35: Hidalgo M, Eckhardt SG. Development of matrix metalloproteinase inhibitors in cancer therapy. J Natl Cancer Inst. 2001 Feb 7;93(3):178-93. Review. PubMed PMID: 11158186.
36: Hamada T, Arima N, Shindo M, Sugama K, Sasaguri Y. Suppression of adjuvant arthritis of rats by a novel matrix metalloproteinase-inhibitor. Br J Pharmacol. 2000 Dec;131(8):1513-20. PubMed PMID: 11139426; PubMed Central PMCID: PMC1572509.
37: Brown PD. Ongoing trials with matrix metalloproteinase inhibitors. Expert Opin Investig Drugs. 2000 Sep;9(9):2167-77. PubMed PMID: 11060801.
38: Zucker S, Eckhardt SG, Rowinsky EK. Plasma MMPs as surrogates of BAY 12-9566. J Clin Oncol. 2000 Apr;18(8):1805-6. PubMed PMID: 10764446.
39: Bengtson EM, Rigas JR. New oral chemotherapeutic agents for lung cancer. Drugs. 1999;58 Suppl 3:57-69. Review. PubMed PMID: 10711843.
40: Rowinsky EK, Humphrey R, Hammond LA, Aylesworth C, Smetzer L, Hidalgo M, Morrow M, Smith L, Garner A, Sorensen JM, Von Hoff DD, Eckhardt SG. Phase I and pharmacologic study of the specific matrix metalloproteinase inhibitor BAY 12-9566 on a protracted oral daily dosing schedule in patients with solid malignancies. J Clin Oncol. 2000 Jan;18(1):178-86. PubMed PMID: 10623708.
41: Gatto C, Rieppi M, Borsotti P, Innocenti S, Ceruti R, Drudis T, Scanziani E, Casazza AM, Taraboletti G, Giavazzi R. BAY 12-9566, a novel inhibitor of matrix metalloproteinases with antiangiogenic activity. Clin Cancer Res. 1999 Nov;5(11):3603-7. PubMed PMID: 10589777.
42: BAY12-9566. BAY 12 9566, BAY12 9566. Drugs R D. 1999 Feb;1(2):142-3. PubMed PMID: 10566009.
43: Rothenberg ML, Nelson AR, Hande KR. New drugs on the horizon: matrix metalloproteinase inhibitors. Stem Cells. 1999;17(4):237-40. PubMed PMID: 10437989.
44: Billinghurst RC, O'Brien K, Poole AR, McIlwraith CW. Inhibition of articular cartilage degradation in culture by a novel nonpeptidic matrix metalloproteinase inhibitor. Ann N Y Acad Sci. 1999 Jun 30;878:594-7. PubMed PMID: 10415783.
45: Leff RL. Clinical trials of a stromelysin inhibitor. Osteoarthritis, matrix metalloproteinase inhibition, cartilage loss, surrogate markers, and clinical implications. Ann N Y Acad Sci. 1999 Jun 30;878:201-7. Review. PubMed PMID: 10415731.
46: Brown PD. Clinical studies with matrix metalloproteinase inhibitors. APMIS. 1999 Jan;107(1):174-80. Review. PubMed PMID: 10190295.
47: Nelson NJ. Inhibitors of angiogenesis enter phase III testing. J Natl Cancer Inst. 1998 Jul 1;90(13):960-3. PubMed PMID: 9665141.

Explore Compound Types